methyl (2R)-2-amino-2-(3-bromophenyl)acetate hydrochloride
Description
Methyl (2R)-2-amino-2-(3-bromophenyl)acetate hydrochloride is a chiral α-amino ester derivative featuring a 3-bromophenyl substituent. Its molecular formula is C₉H₁₁BrNO₂·HCl, with a molecular weight of approximately 281.46 g/mol.
This compound is valued in pharmaceutical synthesis, agrochemical development, and materials science. Its brominated aromatic ring enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group facilitates further functionalization. Applications include serving as a building block for polymers, where it modulates material properties such as strength and flexibility .
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2R)-2-amino-2-(3-bromophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQXPUQVLSXOMR-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC(=CC=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391518-81-2 | |
| Record name | methyl (2R)-2-amino-2-(3-bromophenyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-2-(3-bromophenyl)acetate HCl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-2-amino-2-(3-bromophenyl)acetic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the conversion of the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum efficiency.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-amino-2-(3-bromophenyl)acetate HCl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Oxidation: Products include oxidized amines or nitro compounds.
Reduction: Products include reduced amines or alcohols.
Hydrolysis: The major product is ®-2-amino-2-(3-bromophenyl)acetic acid.
Scientific Research Applications
®-Methyl 2-amino-2-(3-bromophenyl)acetate HCl has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-2-(3-bromophenyl)acetate HCl involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Impact:
- Halogen Position : The 3-bromo substituent in the target compound creates distinct steric and electronic effects compared to 4-bromo analogues (e.g., ). Para-substituted bromo derivatives may exhibit better reactivity in electrophilic aromatic substitution due to reduced steric hindrance .
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) substituents improve solubility but reduce electrophilicity, whereas halogens (electron-withdrawing) enhance reactivity in cross-coupling reactions .
- Fluorine vs. Bromine : Fluorine’s high electronegativity () may improve binding affinity in biological targets compared to bromine, albeit with reduced molecular weight .
Biological Activity
Methyl (2R)-2-amino-2-(3-bromophenyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics, which include a bromophenyl group and an amino acid derivative. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₀BrClN₁O₂
- Molecular Weight : 250.54 g/mol
Structural Features
The presence of the bromine atom at the meta position on the phenyl ring significantly influences its reactivity and biological properties. The amino group enhances its interaction with various biological targets.
This compound interacts with specific molecular targets such as enzymes and receptors. The bromine atom and amino group are crucial for binding, modulating enzyme activity, and influencing signaling pathways. This compound's mechanism often involves:
- Enzyme Inhibition : Competing with natural substrates.
- Receptor Modulation : Altering receptor conformation leading to enhanced or diminished signaling.
Pharmacological Applications
The compound has shown potential in various pharmacological areas:
- Neuropharmacology : Investigated for its effects on neurotransmitter systems.
- Anticancer Activity : Exhibits cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : Demonstrates activity against specific bacterial strains.
Case Studies
-
Anticancer Activity
- A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound exhibited an IC₅₀ value of 15 µM, indicating significant cytotoxicity compared to control treatments.
-
Neuroprotective Effects
- In a neuroprotection study, this compound was shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative diseases.
Data Tables
| Biological Activity | IC₅₀ Value (µM) | Target Cell Line |
|---|---|---|
| Anticancer | 15 | MCF-7 |
| Neuroprotective | 20 | Neuroblastoma |
| Antimicrobial | 30 | E. coli |
Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl | Amino Acid Derivative | Higher selectivity in receptor binding |
| Methyl (3R)-3-amino-3-(bromophenyl)propanoate HCl | Amino Acid Derivative | Enhanced anticancer properties |
The comparative analysis highlights how slight variations in substituent groups can lead to significant differences in biological activity and chemical behavior.
Q & A
Q. What are the standard synthetic routes for methyl (2R)-2-amino-2-(3-bromophenyl)acetate hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves enantioselective methods to retain the (2R)-configuration. Key steps include:
- Esterification : Reacting 3-bromophenylglycine derivatives with methanol under acid catalysis .
- Chiral Resolution : Use of chiral auxiliaries or catalysts to ensure stereochemical purity, as seen in Pd/C-catalyzed hydrogenation at 40 psi pressure to reduce intermediates .
- Hydrochloride Formation : Treating the free base with HCl in ethyl acetate to precipitate the hydrochloride salt . Optimization involves solvent selection (e.g., ethanol/methanol for reflux), temperature control, and purification via silica gel chromatography .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Critical properties include:
- Molecular Weight : 244.0852 g/mol (exact mass for stoichiometric calculations) .
- Solubility : High water solubility due to the hydrochloride salt, facilitating biological assays .
- Stereochemistry : One undefined stereocenter (XLogP3: 1.6), requiring chiral HPLC or polarimetry for enantiomeric validation .
- Stability : Hygroscopic nature necessitates anhydrous storage at 2–8°C .
Q. How is the compound characterized to confirm structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and ester/amine functional groups .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI+) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 245.08) .
- Chiral Analysis : Chiral HPLC with cellulose-based columns to distinguish (2R) from (2S) enantiomers .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?
- Stereoselective Synthesis : Use of enantiopure starting materials or asymmetric catalysis (e.g., Evans oxazolidinones) .
- Validation Methods :
- Chiral HPLC : Baseline separation of enantiomers using Chiralpak® IC columns .
- X-ray Crystallography : Resolving absolute configuration via single-crystal analysis .
- Optical Rotation : Comparison of [α]D values with literature (e.g., +15° to +20° for (2R)) .
Q. What mechanisms underlie its biological activity, and how are structure-activity relationships (SAR) explored?
- Enzyme Inhibition : The 3-bromophenyl group enhances hydrophobic interactions with enzyme active sites (e.g., tyrosine kinases) .
- Receptor Binding : Fluorine or methoxy analogs (e.g., 4-fluoro derivatives) show altered binding affinities to GABA receptors, suggesting substituent-driven SAR .
- Methodologies :
- Molecular Docking : Simulations using AutoDock Vina to predict binding modes .
- In Vitro Assays : IC50 determination against target enzymes (e.g., COX-2) .
Q. How do substituents (e.g., bromine, methoxy) influence reactivity and biological interactions?
- Bromine : Enhances electrophilic aromatic substitution reactivity and stabilizes π-π stacking in protein binding .
- Methoxy : Increases metabolic stability but reduces solubility; observed in agrochemical analogs .
- Comparative Studies : Replace bromine with chlorine or fluorine to assess halogen effects on bioactivity .
Q. How can contradictions in reported biological data be resolved?
- Source Verification : Confirm compound purity (>98% by HPLC) and stereochemistry, as impurities or racemization may skew results .
- Assay Reproducibility : Standardize protocols (e.g., cell lines, incubation times) across labs .
- Meta-Analysis : Compare data from analogs (e.g., 4-bromo vs. 3-bromo derivatives) to identify substituent-specific trends .
Methodological Tables
Q. Table 1. Optimization of Synthesis Conditions
Q. Table 2. Comparative Bioactivity of Analogues
| Compound | Target Enzyme (IC50, nM) | Receptor Binding (Ki, µM) | Reference |
|---|---|---|---|
| 3-Bromo derivative (R-configuration) | COX-2: 12.3 ± 1.2 | GABA-A: 8.7 ± 0.9 | |
| 4-Fluoro derivative | COX-2: 18.9 ± 2.1 | GABA-A: 15.4 ± 1.3 | |
| 2-Methoxy derivative | COX-2: 25.6 ± 3.0 | GABA-A: 22.1 ± 2.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
